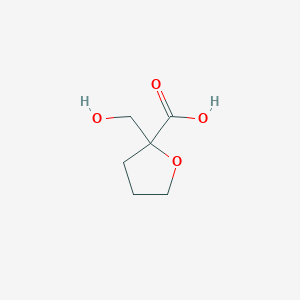

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

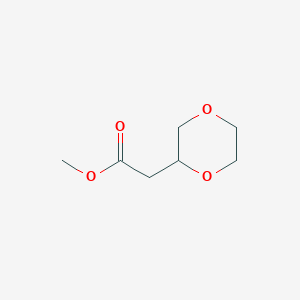

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is a derivative of furfurals, which are important platform chemicals in biomass conversions . It is a colorless oil and a useful pharmaceutical intermediate relevant to the production of several drugs .

Synthesis Analysis

The synthesis of this compound can be achieved via the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) over hydrotalcite (HT)-supported gold nanoparticle catalysts in water . The highest yield of this compound (91%) was achieved after 7 hours at 110°C under 30 bar air pressure and without the addition of a homogeneous base .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a hydroxymethyl group and a carboxylic acid group . Its empirical formula is C5H8O3 and its molecular weight is 116.12 .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve oxidation processes . In addition to the final product, an intermediate oxidation product with one alcohol and one carboxylic acid group, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA), was identified and isolated from the reactions .Aplicaciones Científicas De Investigación

Biomass Conversion to Chemicals

Biomass-derived compounds like 5-hydroxymethyl-2-furfural are efficiently converted into valuable chemicals such as 2,5-furandicarboxylic acid using catalysts like gold nanoparticles. This conversion process, occurring under mild conditions, highlights the potential of renewable resources in producing industrially significant chemicals (Casanova, Iborra, & Corma, 2009).

Ionophore Synthesis for Ion Transport

ω-Hydroxy carboxylic acids, bearing ether oxygens and aromatic or tetrahydrofuran rings, have been synthesized and utilized as carriers for the active and competitive transport of alkali metal ions through liquid membranes. The study explores the influence of various structural elements on the ion transport ability and selectivity, underscoring the role of hydrophobic groups and ether oxygens in enhancing ion transport (Yamaguchi et al., 1988).

Novel Amino Acid Synthesis from Cellulose

A new δ-sugar amino acid, (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, has been synthesized from a catalytic pyrolysis product of cellulose, demonstrating an efficient route to produce novel building blocks for peptidomimetics and potentially impacting drug discovery and design (Defant et al., 2011).

Enzymatic Oxidation for Chemical Production

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) showcases a biotechnological approach to convert biomass-derived compounds into biobased platform chemicals for polymer production, emphasizing the potential of enzymes in sustainable and efficient chemical synthesis (Dijkman, Groothuis, & Fraaije, 2014).

Bio-Based Chemicals and Polymer Industry Applications

Tetrahydrofuran-2,5-dicarboxylic acid, derived from bio-based chemicals like 5-(hydroxymethyl)furfural, serves as a precursor for the polymer industry, illustrating the utility of renewable resources in developing environmentally friendly materials (Yuan et al., 2019).

Mecanismo De Acción

Target of Action

It is known that this compound is a product of the catalytic reduction systems of 2-furancarboxylic acid (fca) and 2,5-furandicarboxylic acid (fdca), which are produced from furfural and 5-hydroxymethylfurfural . These are important platform chemicals in biomass conversions .

Mode of Action

The mode of action of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is primarily through its interaction with catalysts in the reduction systems of FCA and FDCA . The furan ring hydrogenation to tetrahydrofuran-2-carboxylic acid (THFCA) easily proceeds over Pd catalysts .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the conversion of biomass-derived furfurals . The ring hydrogenation of 2MF forms 2-methyltetrahydrofuran (MTHF), a promising biofuel and a renewable replacement for THF as an industrial solvent .

Result of Action

The result of the action of this compound is the production of valuable chemicals from biomass-derived furfurals . The hydrogenolysis of one C–O bond in the furan ring produces 5-hydroxyvaleric acid (5-HVA) and 2-hydroxyadipic acid .

Action Environment

The action environment of this compound is primarily in the context of biomass conversion . The performance of the catalyst and the yield of the reaction can be influenced by various environmental factors .

Direcciones Futuras

The future directions for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid involve its potential applications in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural . This work will encourage researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Propiedades

IUPAC Name |

2-(hydroxymethyl)oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKIQPLCZAULSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442877-01-2 |

Source

|

| Record name | 2-(hydroxymethyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2758448.png)

![2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE](/img/structure/B2758453.png)

![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)

![1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea](/img/structure/B2758456.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2758462.png)

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)